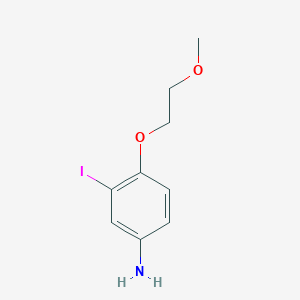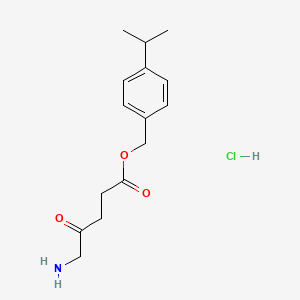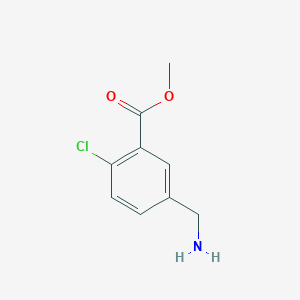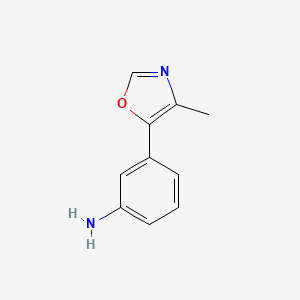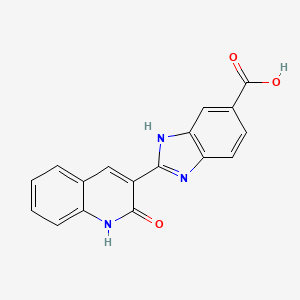
(2Z)-2-(2-oxoquinolin-3-ylidene)-1,3-dihydrobenzimidazole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2Z)-2-(2-oxoquinolin-3-ylidene)-1,3-dihydrobenzimidazole-5-carboxylic acid is a complex organic compound that features a quinoline and benzimidazole moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(2-oxoquinolin-3-ylidene)-1,3-dihydrobenzimidazole-5-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline derivative, followed by the introduction of the benzimidazole ring. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are crucial in industrial settings.
化学反応の分析
Types of Reactions
(2Z)-2-(2-oxoquinolin-3-ylidene)-1,3-dihydrobenzimidazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction could produce various hydroquinoline compounds.
科学的研究の応用
(2Z)-2-(2-oxoquinolin-3-ylidene)-1,3-dihydrobenzimidazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (2Z)-2-(2-oxoquinolin-3-ylidene)-1,3-dihydrobenzimidazole-5-carboxylic acid involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways depend on the biological context and the specific targets involved.
類似化合物との比較
Similar Compounds
- 2-(2-oxo-1,2-dihydroquinolin-3-yl)acetic acid
- (1,4-dimethyl-2-oxo-1,2-dihydro-3-quinolinyl)acetic acid
- 2-(2-oxo-1,2-dihydro-3-quinolinyl)benzoic acid
Uniqueness
What sets (2Z)-2-(2-oxoquinolin-3-ylidene)-1,3-dihydrobenzimidazole-5-carboxylic acid apart is its dual quinoline and benzimidazole structure, which may confer unique biological activities and chemical properties not found in similar compounds. This dual structure allows for a broader range of interactions with biological targets, making it a versatile compound for research and development.
特性
分子式 |
C17H11N3O3 |
|---|---|
分子量 |
305.29 g/mol |
IUPAC名 |
2-(2-oxo-1H-quinolin-3-yl)-3H-benzimidazole-5-carboxylic acid |
InChI |
InChI=1S/C17H11N3O3/c21-16-11(7-9-3-1-2-4-12(9)20-16)15-18-13-6-5-10(17(22)23)8-14(13)19-15/h1-8H,(H,18,19)(H,20,21)(H,22,23) |
InChIキー |
ZLCLLIXJBMPGRL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=C(C(=O)N2)C3=NC4=C(N3)C=C(C=C4)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Prop-2-enyl 2-[1-(aminomethyl)cyclohexyl]acetate;hydrochloride](/img/structure/B8573282.png)
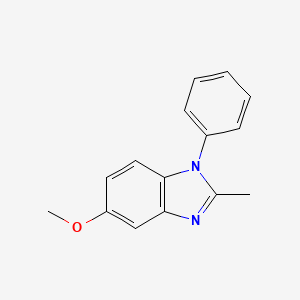
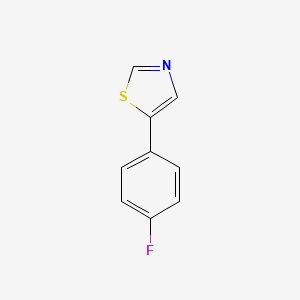
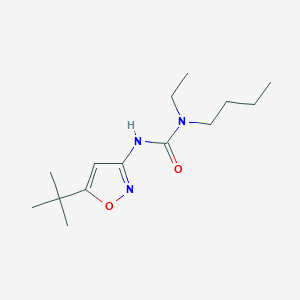
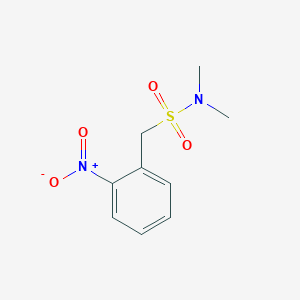
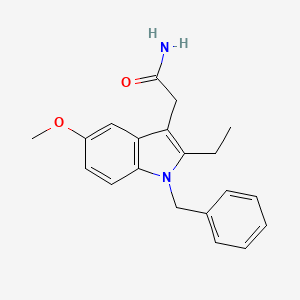
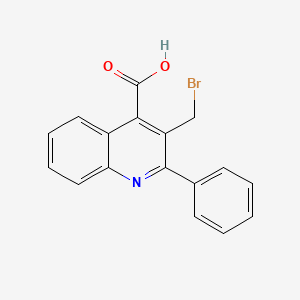
![6-[(Carboxymethyl)amino]hexanoic acid](/img/structure/B8573336.png)
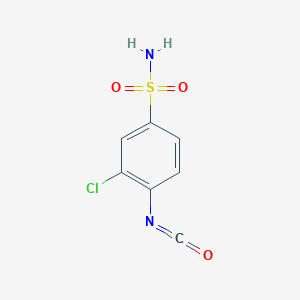
![1-[2-(Morpholin-4-yl)ethyl]-1H-benzimidazol-5-amine](/img/structure/B8573363.png)
